N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide
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Overview
Description
N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to a chloroethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide typically involves the reaction of 1-benzyl-pyrrolidine with 2-chloro-N-ethyl-acetamide under specific conditions. One common method involves the use of lithium aluminium tetrahydride (LAH) in tetrahydrofuran (THF) as a reducing agent. The reaction is carried out at a low temperature (-5°C) and then heated to reflux for 2.5 hours . The product is then purified through a series of washing and drying steps to obtain a high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high efficiency and yield, while minimizing the production of by-products. The use of advanced purification techniques, such as column chromatography, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminium hydride in THF.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetic acid, while substitution reactions may produce various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-methyl-acetamide
- N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide
- N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-methyl-acetamide
Uniqueness
N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide is unique due to its specific structural features, such as the presence of a chloroethyl group and a benzyl-pyrrolidine moiety
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]-2-chloro-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-2-19(16(20)10-17)13-15-8-9-18(12-15)11-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPBXTZAGKAXLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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